2-Chloro-N-(chloromethyl)-N-(2,6-dipropylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(chloromethyl)-N-(2,6-dipropylphenyl)acetamide is an organic compound with a complex structure It is characterized by the presence of chloro, chloromethyl, and dipropylphenyl groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(chloromethyl)-N-(2,6-dipropylphenyl)acetamide typically involves multiple steps. One common method includes the chlorination of N-(2,6-dipropylphenyl)acetamide using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(chloromethyl)-N-(2,6-dipropylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The acetamide group can be hydrolyzed to form corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Reagents: Sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or amines.
Scientific Research Applications
2-Chloro-N-(chloromethyl)-N-(2,6-dipropylphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(chloromethyl)-N-(2,6-dipropylphenyl)acetamide involves its interaction with specific molecular targets. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The dipropylphenyl group may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(chloromethyl)-N-(2,6-dimethylphenyl)acetamide
- 2-Chloro-N-(chloromethyl)-N-(2,6-diethylphenyl)acetamide
- 2-Chloro-N-(chloromethyl)-N-(2,6-dipropylphenyl)propionamide
Uniqueness
2-Chloro-N-(chloromethyl)-N-(2,6-dipropylphenyl)acetamide is unique due to the presence of the dipropylphenyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from similar compounds with different alkyl groups.
Properties
CAS No. |
61706-34-1 |
---|---|
Molecular Formula |
C15H21Cl2NO |
Molecular Weight |
302.2 g/mol |
IUPAC Name |
2-chloro-N-(chloromethyl)-N-(2,6-dipropylphenyl)acetamide |
InChI |
InChI=1S/C15H21Cl2NO/c1-3-6-12-8-5-9-13(7-4-2)15(12)18(11-17)14(19)10-16/h5,8-9H,3-4,6-7,10-11H2,1-2H3 |
InChI Key |
GXJWLURMBNSQIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=CC=C1)CCC)N(CCl)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.